KRpep-2d was developed through a combination of peptide design strategies and high-throughput screening techniques. The initial discovery involved random peptide phage display technology, which allowed for the identification of peptides with high specificity for K-Ras(G12D) . Subsequent studies have further elucidated its binding characteristics and potential modifications to enhance its therapeutic efficacy .
The synthesis of KRpep-2d typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The cyclic structure is achieved through the formation of a disulfide bond between two cysteine residues located at specific positions within the peptide sequence. This cyclization is crucial for maintaining the structural integrity and biological activity of KRpep-2d .
The molecular structure of KRpep-2d has been elucidated through X-ray crystallography, revealing a compact cyclic conformation that facilitates its interaction with K-Ras(G12D). The crystal structure demonstrates how specific amino acid side chains engage in hydrophobic interactions and hydrogen bonding with the target protein .
KRpep-2d primarily participates in binding reactions with K-Ras(G12D), inhibiting its conversion from GDP-bound to GTP-bound states. This inhibition prevents K-Ras from activating downstream signaling pathways that promote cell proliferation and survival .
In vitro studies have shown that the presence of reducing agents significantly diminishes the inhibitory activity of KRpep-2d, highlighting the importance of the disulfide bond in maintaining its functional integrity under physiological conditions .
The mechanism by which KRpep-2d exerts its inhibitory effects involves direct competition with guanine nucleotides for binding to K-Ras(G12D). By occupying the nucleotide-binding site, KRpep-2d effectively blocks the activation of downstream signaling pathways associated with cell growth and division .
Research indicates that KRpep-2d not only binds selectively to K-Ras(G12D) but also demonstrates significant anti-proliferative effects in cancer cell lines expressing this mutant .
KRpep-2d is a cyclic peptide characterized by:
KRpep-2d has significant potential applications in scientific research and therapeutic development:
Kirsten rat sarcoma viral oncogene homolog (K-Ras) mutations represent one of the most frequent genetic abnormalities in human malignancies, with the glycine-to-aspartate substitution at codon 12 (K-Ras(G12D)) being the predominant variant across multiple cancer types. This mutation occurs in approximately 45% of pancreatic ductal adenocarcinomas, making it the most common driver in this malignancy. In colorectal carcinoma, K-Ras(G12D) accounts for 20–30% of all K-Ras mutations, while in lung adenocarcinoma, its prevalence ranges between 5–10% [3] [6]. The mutation fundamentally impairs guanosine triphosphatase (GTPase) activity, locking K-Ras in a constitutively activated guanosine triphosphate (GTP)-bound state that perpetually stimulates downstream proliferative pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades [5] [8].
Table 1: Prevalence of K-Ras(G12D) Mutations in Major Cancers
Cancer Type | Prevalence of K-Ras(G12D) | Percentage of Total K-Ras Mutations |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 45% | ~40–45% |
Colorectal Cancer | 20–30% | ~25–30% |
Non-Small Cell Lung Cancer | 5–10% | ~10–15% |
The K-Ras(G12D) oncoprotein has historically been classified as "undruggable" due to its biophysical and biochemical characteristics. Unlike K-Ras(G12C), which contains a reactive cysteine residue amenable to covalent inhibition, K-Ras(G12D) features a negatively charged aspartate residue at position 12 that lacks nucleophilic properties suitable for conventional small-molecule targeting [3] [6]. The protein surface exhibits a smooth topology with picomolar affinity for guanosine nucleotides, creating an exceptionally challenging environment for designing competitive inhibitors. Additionally, K-Ras(G12D) undergoes dynamic conformational transitions between guanosine diphosphate (GDP)-bound and GTP-bound states, each associated with distinct protein-protein interaction interfaces with effectors like son of sevenless homolog 1 (SOS1) and rapidly accelerated fibrosarcoma (RAF) kinases [5] [9]. This structural plasticity complicates the development of agents that effectively disrupt oncogenic signaling across both nucleotide-loading states.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1